molecular formula C23H30N10O6 B2544420 7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) CAS No. 877818-24-1

7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)

Cat. No.: B2544420
CAS No.: 877818-24-1
M. Wt: 542.557
InChI Key: YRDLPSLUJNFFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) is a useful research compound. Its molecular formula is C23H30N10O6 and its molecular weight is 542.557. The purity is usually 95%.
BenchChem offers high-quality 7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fragmentation and Structural Stability Studies

Studies on bis-phthalimide derivatives, including those involving propane-1,3-diyl linkages, have been conducted to understand the impact of hydration and structural variations on molecular fragmentation patterns during electron impact ionization-mass spectrometry (EI-MS). These investigations reveal how the alkyl chain length affects the stability and fragmentation of molecules, providing essential insights for analytical chemistry and material science applications (Yosefdad, Valadbeigi, & Bayat, 2020).

Bioremediation and Environmental Degradation

Research into the bioremediation capabilities of enzymes, such as laccase from Fusarium incarnatum, explores the degradation of environmentally persistent compounds like Bisphenol A using non-aqueous catalysis. This work underscores the potential of certain compounds and enzymes in mitigating pollution and enhancing environmental sustainability (Chhaya & Gupte, 2013).

Conformational Analysis and Crystal Structure

Research on conformational changes in compounds with similar structural motifs, particularly those involving propane-1,3-diyl linkages, highlights the importance of these studies in understanding molecular interactions, stability, and reactivity. These insights are crucial for the development of new materials and the improvement of existing compounds' properties (Avasthi et al., 2015).

Environmental Impact and Toxicology

Studies on the environmental presence and impact of compounds structurally related to "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" such as Bisphenol A, focus on their endocrine-disruptive effects and the necessity for understanding their fate in aquatic and terrestrial environments. This research is critical for assessing risks and developing strategies to reduce exposure and environmental persistence (Kang, Aasi, & Katayama, 2007).

Properties

IUPAC Name

3-methyl-7-[3-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)propyl]-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N10O6/c1-28-16-14(18(34)26-22(28)36)32(20(24-16)30-6-10-38-11-7-30)4-3-5-33-15-17(29(2)23(37)27-19(15)35)25-21(33)31-8-12-39-13-9-31/h3-13H2,1-2H3,(H,26,34,36)(H,27,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDLPSLUJNFFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCN4C5=C(N=C4N6CCOCC6)N(C(=O)NC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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